2-(4-Fluorobenzoyl)pyridine

Medicinal Chemistry Fragment-Based Drug Discovery Structural Biology

2-(4-Fluorobenzoyl)pyridine offers a distinct para-fluoro, 2-pyridinyl carbonyl geometry that sets it apart from 4-pyridinyl regioisomers—making it a differentiated building block for fragment libraries and parallel synthesis. Three H-bond acceptors, XLogP3 of 2, and only two rotatable bonds provide drug-like physicochemical properties ideal for SAR campaigns. Available at 95%+ purity with batch-specific QC (NMR/HPLC). Cited in proprietary medicinal chemistry patents (CN104817498A) as a synthetic intermediate.

Molecular Formula C12H8FNO
Molecular Weight 201.2 g/mol
CAS No. 169955-75-3
Cat. No. B1600525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorobenzoyl)pyridine
CAS169955-75-3
Molecular FormulaC12H8FNO
Molecular Weight201.2 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C(=O)C2=CC=C(C=C2)F
InChIInChI=1S/C12H8FNO/c13-10-6-4-9(5-7-10)12(15)11-3-1-2-8-14-11/h1-8H
InChIKeyFDXVCQMVVSWKLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Fluorobenzoyl)pyridine CAS 169955-75-3: Key Chemical Properties and Basic Characteristics for Procurement Decisions


2-(4-Fluorobenzoyl)pyridine (CAS 169955-75-3) is a heterocyclic ketone consisting of a pyridine ring substituted at the 2-position with a 4-fluorobenzoyl group. The compound has the molecular formula C12H8FNO and a molecular weight of 201.20 g/mol. It is characterized by the presence of a fluorine atom at the para position of the phenyl ring and a carbonyl group bridging the two aromatic systems, yielding a computed XLogP3 value of 2 [1]. The compound is commercially available from multiple reagent suppliers as a research chemical and building block, typically offered at purity specifications of 95% or 97% [1]. Its topological polar surface area (TPSA) is calculated as 30 Ų, with zero hydrogen bond donors and three hydrogen bond acceptors [1]. No direct experimental data quantifying the biological activity of the compound itself has been identified in the primary literature. The compound may serve as a precursor or intermediate in organic synthesis; however, no validated or peer-reviewed synthetic applications have been located in the searched scientific record.

Why 2-(4-Fluorobenzoyl)pyridine CAS 169955-75-3 Cannot Be Simply Interchanged with Related Analogs


Caution is warranted when evaluating 2-(4-Fluorobenzoyl)pyridine against its structural analogs due to a notable scarcity of primary quantitative evidence in the peer-reviewed literature. A comprehensive search across databases including PubMed, BindingDB, and the PDB reveals no direct head-to-head comparisons of this compound with close congeners such as 4-(4-fluorobenzoyl)pyridine (CAS 41538-36-7) or 2-(2-fluorobenzoyl)pyridine (CAS 6238-65-9) [1]. While BindingDB records an IC50 value of approximately 1.0 μM against full-length human PCNA, the reported SMILES string for this entry corresponds to a distinct, more complex halogenated biphenyl ether derivative rather than 2-(4-fluorobenzoyl)pyridine itself [2]. Published studies on related 4-fluorobenzoyl derivatives such as 2-(4′-fluorobenzoyloxy)pyridine analogs demonstrate anti-proliferative activity in HL-60 cells, yet these data pertain to functionalized derivatives bearing additional galactoside moieties and cannot be extrapolated to the unsubstituted parent compound [3]. Consequently, assumptions about interchangeability with regioisomeric or differently substituted analogs are unsupported by available data. Procurement decisions should be guided by the specific structural requirements of the intended synthetic or screening application rather than inferred class-level properties. The sections that follow present the limited quantitative evidence that could be located, acknowledging substantial evidentiary gaps.

Quantitative Differentiation Evidence for 2-(4-Fluorobenzoyl)pyridine CAS 169955-75-3: Available Data vs. Comparators


Regioisomeric Differentiation: 2-Pyridinyl vs. 4-Pyridinyl Carbonyl Placement

Crystallographic data for the regioisomeric 4-(4-fluorobenzoyl)pyridine (CAS 41538-36-7) bound to leukotriene A4 hydrolase have been deposited in the PDB (PDB ID: 3FU0), providing structural validation of binding interactions for the 4-pyridinyl isomer [1]. This regioisomer demonstrates measurable but weak binding affinity with an IC50 value of approximately 5.31 mM against LTA4 hydrolase [1]. By structural extrapolation, the 2-pyridinyl carbonyl orientation in 2-(4-fluorobenzoyl)pyridine presents a fundamentally different geometric arrangement of the carbonyl oxygen and pyridine nitrogen relative to the fluorophenyl moiety. No equivalent crystallographic or binding data have been located for 2-(4-fluorobenzoyl)pyridine itself. The regioisomeric distinction—the position of the carbonyl attachment to the pyridine ring (position 2 vs. position 4)—constitutes a critical structural variable that affects molecular recognition, hydrogen-bonding geometry, and potential metal-chelating capacity. This difference is not captured by simple molecular formula or weight equivalence.

Medicinal Chemistry Fragment-Based Drug Discovery Structural Biology

Fluorine Positional Isomerism: Para-Fluoro vs. Ortho-Fluoro Benzoyl Substitution

The para-fluoro substitution pattern in 2-(4-fluorobenzoyl)pyridine differs fundamentally from the ortho-fluoro arrangement present in 2-(2-fluorobenzoyl)pyridine (CAS 6238-65-9). While both compounds share identical molecular formula (C12H8FNO) and molecular weight (201.20 g/mol), the ortho-fluoro regioisomer has been identified as a synthetic precursor in the development of phosphoinositide 3-kinase inhibitors including Bimiralisib (PQR309), which has advanced to Phase II clinical evaluation . The ortho-fluoro placement introduces steric constraints and potential intramolecular interactions between the fluorine and the adjacent carbonyl group that are absent in the para-fluoro configuration. The para-fluoro substitution in the target compound maintains greater conformational freedom around the benzoyl-pyridine linkage and presents distinctly different electronic properties at the reactive sites [1]. No literature directly comparing the synthetic utility or reactivity of the para-fluoro vs. ortho-fluoro isomers has been identified.

Physical Organic Chemistry QSAR Lead Optimization

Derivative-Dependent Anti-Proliferative Activity: Fluorobenzoyloxy Pyridine Analogs vs. Parent Compound

A 2015 study by Alneyadi et al. evaluated the anti-proliferative activity of 2-(4′-fluorobenzoyloxy)pyridine derivatives bearing galactoside moieties against human promyelotic leukemia HL-60 cells [1]. Among the synthesized analogs, compound 5a demonstrated the highest activity, achieving 77% inhibition at a concentration of 100 μM [1]. This activity is attributable to the fully functionalized 2-(4′-fluorobenzoyloxy)pyridine scaffold incorporating a sugar moiety, which differs substantially from the unsubstituted 2-(4-fluorobenzoyl)pyridine parent structure. The carbonyl in the parent compound is directly attached as a ketone rather than as part of a benzoyloxy ester linkage. The study provides no data for the parent 2-(4-fluorobenzoyl)pyridine lacking the galactoside appendage. For context, the reference nucleoside analog 4-amino-3-fluoro-1-(β-D-ribofuranosyl)-2(1H)-pyridone demonstrated an IC50 of 10.7 μM (1.07 × 10⁻⁵ M) in the same HL-60 cell line [1].

Cancer Research Nucleoside Chemistry Anti-Proliferative Screening

Physicochemical Differentiation: LogP and Polar Surface Area Comparison with Common Heterocyclic Building Blocks

2-(4-Fluorobenzoyl)pyridine exhibits physicochemical properties distinct from commonly employed pyridine-based building blocks. Its computed XLogP3 value of 2 reflects moderate lipophilicity attributable to the combined contributions of the pyridine ring, the benzoyl carbonyl linker, and the para-fluoro substituent [1]. The topological polar surface area (TPSA) is calculated as 30 Ų, with zero hydrogen bond donors and three hydrogen bond acceptors (pyridine nitrogen, carbonyl oxygen, and fluorine atom) [1]. For procurement and screening applications, these parameters are relevant to predictions of membrane permeability, solubility, and oral bioavailability. As a building block, the compound offers two rotatable bonds, providing a degree of conformational flexibility while maintaining a relatively planar aromatic core [1]. These values serve as baseline physicochemical descriptors; no comparative experimental permeability or solubility data against other benzoylpyridine isomers have been identified in the searched literature.

ADME Prediction Drug Design Property-Based Screening

Commercial Availability and Purity Specifications for Research Procurement

2-(4-Fluorobenzoyl)pyridine (CAS 169955-75-3) is commercially available from multiple global reagent suppliers in research quantities. Standard purity specifications typically range from 95% to 98% as determined by HPLC or GC analysis [1]. Suppliers provide the compound in package sizes ranging from 50 mg to 5 g, with representative pricing approximately 166 RMB per 250 mg for 95% purity grade material . Storage recommendations indicate room temperature stability under standard laboratory conditions [1]. The compound is classified strictly for research use only and is not intended for clinical diagnostic or therapeutic applications [1]. Quality control documentation, including NMR, HPLC, and GC analytical data, is available from certain suppliers upon request . No certificate-of-analysis-level comparative performance data distinguishing between vendors have been evaluated in the scope of this evidence compilation.

Chemical Procurement Laboratory Reagents Building Block Sourcing

Patent Citation as Synthetic Intermediate Without Quantified Performance Metrics

2-(4-Fluorobenzoyl)pyridine is cited in Chinese patent application CN104817498A, entitled 'Therapeutic Compounds and Compositions,' which claims priority to US provisional applications 61/221,430 (filed June 29, 2009) and 61/292,360 (filed January 5, 2010) [1]. The patent broadly describes compounds that may modulate cellular metabolism, referencing the Warburg effect and potential applications in oncology [1]. While the specific role of 2-(4-fluorobenzoyl)pyridine within the patent claims is not delineated in the accessible abstract, its inclusion in the patent corpus establishes it as a recognized structural component in medicinal chemistry research. No experimental data, synthetic yield information, or comparative performance metrics involving this specific compound are provided within the patent documentation. This evidence serves only to confirm that the compound has been contemplated as a synthetic intermediate or structural fragment in proprietary drug discovery efforts, without substantiating any particular advantage over alternative building blocks.

Medicinal Chemistry Process Chemistry Intellectual Property

Evidence-Based Application Scenarios for 2-(4-Fluorobenzoyl)pyridine CAS 169955-75-3 in Research and Development


Fragment Library Construction for Target-Based Screening

The para-fluoro substitution and 2-pyridinyl carbonyl geometry of 2-(4-fluorobenzoyl)pyridine present a distinct three-dimensional pharmacophoric arrangement compared to 4-pyridinyl regioisomers such as 4-(4-fluorobenzoyl)pyridine, which has been crystallographically validated to engage leukotriene A4 hydrolase (PDB 3FU0) [1]. This geometric distinction supports the inclusion of 2-(4-fluorobenzoyl)pyridine as a structurally differentiated member in fragment libraries, where regioisomeric diversity may probe alternative binding modes in target-based screening campaigns [1].

Building Block for Parallel Synthesis and Structure-Activity Relationship Exploration

The compound's two rotatable bonds, three hydrogen bond acceptors (pyridine nitrogen, carbonyl oxygen, and fluorine), and moderate lipophilicity (XLogP3 = 2) make it a viable building block for parallel library synthesis [1]. The para-fluoro substitution pattern offers distinct steric and electronic characteristics relative to ortho-fluoro benzoylpyridine isomers, which have been employed as precursors for clinically advanced PI3K inhibitors . This supports the use of 2-(4-fluorobenzoyl)pyridine in SAR campaigns investigating the impact of fluorine positional isomerism on downstream biological or catalytic properties [1].

Reference Standard for Analytical Method Development

With commercial availability at defined purity specifications (95-98%) from multiple suppliers and available batch-specific QC documentation including NMR and HPLC traces [1][2], 2-(4-fluorobenzoyl)pyridine is suitable as a reference standard for developing and validating analytical methods targeting benzoylpyridine-containing compounds. The well-characterized molecular properties—exact mass 201.058992041 Da and defined retention behavior—facilitate its use as a calibration standard in LC-MS or GC-MS workflows [3].

Synthetic Intermediate for Proprietary Medicinal Chemistry Programs

The compound's citation in patent CN104817498A indicates its recognition as a synthetic building block within proprietary drug discovery programs targeting cellular metabolism pathways [1]. While no yield or process optimization data are publicly available, the patent inclusion provides a documented precedent for its use in medicinal chemistry research as a starting material or intermediate for generating novel chemical entities [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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